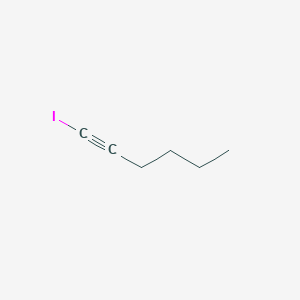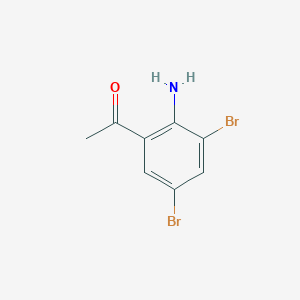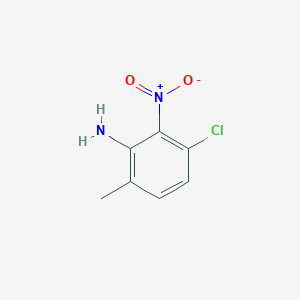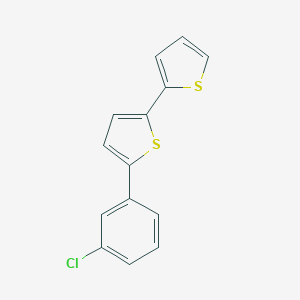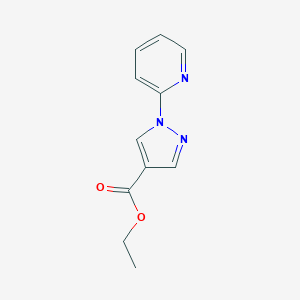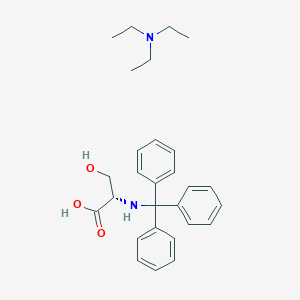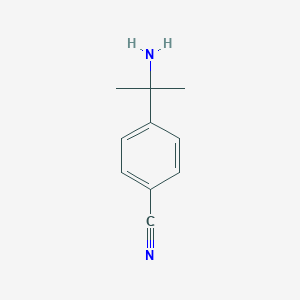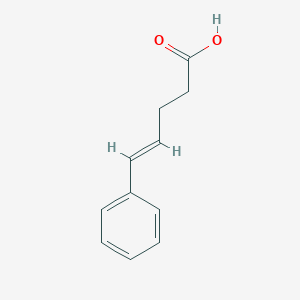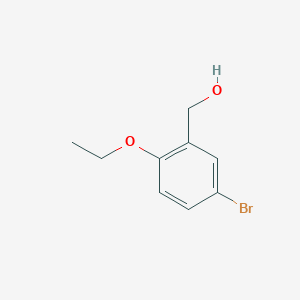
5-Bromo-2-ethoxybenzyl alcohol
货号 B173293
CAS 编号:
149489-18-9
分子量: 231.09 g/mol
InChI 键: RXDFHFNUPUWTRV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
5-Bromo-2-ethoxybenzyl alcohol is a chemical compound with the CAS Number: 149489-18-9 . It has a molecular weight of 231.09 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-ethoxybenzyl alcohol is represented by the linear formula: C9H11BrO2 . The InChI code for the compound is 1S/C9H11BrO2/c1-2-12-9-4-3-8 (10)5-7 (9)6-11/h3-5,11H,2,6H2,1H3 .科学研究应用
Synthesis of Benzyl Alcohol
- Scientific Field : Organic Chemistry
- Application Summary : Benzyl alcohol (BA) is an important feedstock for the synthesis of pharmaceuticals and is used as a solvent for inks, paints, and lacquers . The selective hydrogenation of benzaldehyde is used as an environmentally friendly industrial process in the production of BA .
- Methods of Application : The study developed a novel strategy in which catalytic processes are suitable for the selective hydrogenation of benzaldehyde under visible light illumination . The use of immobilized Pd0 on amine-functionalized clinoptilolite (CLI) could enhance the selectivity toward BA in the hydrogenation of benzaldehyde (BAld) . The final product concentrations were determined in gas chromatography (GC) . Catalytic reactions were carried out under both temperature effects and halogen lamp irradiation as a novel method for comparison with the conventional hydrogenation technique .
- Results or Outcomes : The best catalytic performance was obtained at 2Pd/APTMSCLI with total conversion and 100% BA selectivity . This work provides a novel approach for the development of a new bifunctional hydrogenation catalyst and may have a significant impact on the advancement of technology to obtain BA with high efficiencies .
Reactions of Alcohols
- Scientific Field : Organic Chemistry
- Application Summary : Alcohols undergo various reactions, one of which is dehydration to form an alkene and water . This reaction occurs at the functional group of the alcohol molecule and involves the removal of the OH group from the alcohol carbon atom and a hydrogen atom from an adjacent carbon atom .
- Methods of Application : The dehydration of alcohols occurs in the presence of a catalyst . Under the proper conditions, it is possible for the dehydration to occur between two alcohol molecules, forming an ether molecule .
- Results or Outcomes : Depending on conditions, one can prepare either alkenes or ethers by the dehydration of alcohols . Both dehydration and hydration reactions occur continuously in cellular metabolism, with enzymes serving as catalysts .
Oxidation of Alcohols
- Scientific Field : Organic Chemistry
- Application Summary : Alcohols can be oxidized to form carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids . This is an important reaction in organic chemistry.
- Methods of Application : The oxidation of alcohols depends on the reagent used . Primary alcohols typically produce aldehydes or carboxylic acids during oxidations .
- Results or Outcomes : The outcome of the oxidation of an alcohol depends on the type of alcohol (primary, secondary, or tertiary) and the reagent used .
Esterification of Alcohols
- Scientific Field : Organic Chemistry
- Application Summary : Alcohols can react with carboxylic acids to form esters in a process known as esterification . Esters are commonly used in a variety of applications, including in the manufacture of plastics and in the flavor and fragrance industry .
- Methods of Application : The reaction typically involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst . The reaction is reversible and reaches equilibrium, so it is often driven to completion by removing the water produced during the reaction .
- Results or Outcomes : The esterification of an alcohol results in the formation of an ester and water . The properties of the ester, such as its smell, depend on the structures of the alcohol and carboxylic acid used in the reaction .
Alcohol as a Solvent
- Scientific Field : Industrial Chemistry
- Application Summary : Alcohols, due to their polar nature, are often used as solvents in a variety of industrial processes . They can dissolve a wide range of organic compounds, making them useful in industries such as pharmaceuticals, paints, and coatings .
- Methods of Application : The alcohol is typically used in its liquid form and mixed with the substance to be dissolved . The choice of alcohol depends on the specific requirements of the process, such as the solubility of the substance and the desired properties of the final product .
- Results or Outcomes : The use of alcohol as a solvent can facilitate a variety of industrial processes, enabling the production of a wide range of products .
Alcohol in Fuel Production
- Scientific Field : Energy Production
- Application Summary : Certain alcohols, such as ethanol and methanol, can be used as fuels or as additives in gasoline . They can be produced from biomass in a process known as fermentation, making them a renewable source of energy .
- Methods of Application : The production of alcohol fuels typically involves the fermentation of sugars by yeast to produce ethanol . The ethanol can then be purified and used directly as a fuel or mixed with gasoline to improve its octane rating and reduce harmful emissions .
- Results or Outcomes : The use of alcohol fuels can help to reduce dependence on fossil fuels and decrease greenhouse gas emissions .
属性
IUPAC Name |
(5-bromo-2-ethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDFHFNUPUWTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641071 | |
| Record name | (5-Bromo-2-ethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethoxybenzyl alcohol | |
CAS RN |
149489-18-9 | |
| Record name | (5-Bromo-2-ethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


5-Bromo-2-hydroxybenzylalcohol (5.0 g, 24.6 mmol), ethyl iodide (11.5 g, 73.8 mmol) and K2CO3 (3.4 g, 24.6 mmol) in 50 ml of acetone was stirred at +50° C. overnight. The mixture was filtered and evaporated. The product was purified by silica gel column chromatography (EtOAc/petroleum ether 30:100) to give 5-bromo-2-ethoxybenzyl alcohol.



Synthesis routes and methods II
Procedure details








Name
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


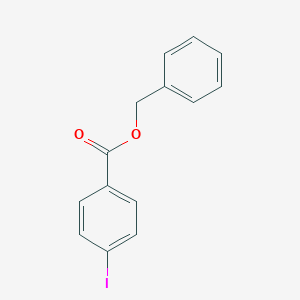

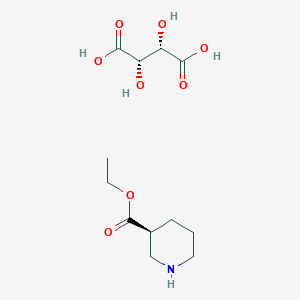

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)

